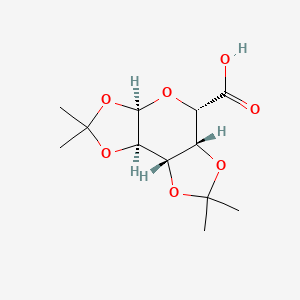

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid

Description

Crystallographic Analysis and Spatial Configuration

The molecular structure of 1,2,3,4-di-O-isopropylidene-α-D-galacturonic acid (CAS 25253-46-7) has been extensively characterized through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The compound features a pyranose ring derived from D-galacturonic acid, with two isopropylidene groups forming fused dioxolane rings at the 1,2 and 3,4 positions. The spatial configuration adopts a twist-boat conformation for the pyranose ring, while the dioxolane rings exhibit envelope conformations. Key bond lengths and angles are summarized in Table 1.

Table 1: Selected Bond Lengths and Angles from Crystallographic Data

| Parameter | Value (Å or °) |

|---|---|

| C1-O1 (pyranose ring) | 1.415 Å |

| C2-C3 (dioxolane bridge) | 1.523 Å |

| O-C-O (isopropylidene) | 112.3° |

| Pyranose ring puckering | Twist-boat |

The absolute configuration of the chiral centers follows the α-D-galactose stereochemistry, with C3 in the S-configuration and C4 in the R-configuration. The carboxyl group at position 6 remains unmodified, contributing to the compound’s polarity despite the hydrophobic isopropylidene groups.

Isopropylidene Protecting Group Architecture

The isopropylidene groups serve as orthogonal protecting agents, shielding hydroxyl groups at positions 1,2 and 3,4 during synthetic modifications. These moieties are introduced via acid-catalyzed condensation reactions using 2-methoxypropene or acetone dimethyl acetal. The resulting dioxolane rings impose steric constraints that:

- Enhance solubility in organic solvents (e.g., chloroform, ethyl acetate).

- Prevent undesired side reactions during glycosylation or esterification.

- Stabilize the furanose/pyranose equilibrium by locking the sugar into a fixed conformation.

Spatial Effects of Isopropylidene Groups

- The 1,2-O-isopropylidene group creates a rigid bicyclic system, reducing conformational flexibility.

- The 3,4-O-isopropylidene group introduces axial chirality, influencing stereochemical outcomes in subsequent reactions.

Comparative Analysis with Parent D-Galacturonic Acid

1,2,3,4-Di-O-isopropylidene-α-D-galacturonic acid differs fundamentally from its parent compound, D-galacturonic acid, in both structure and reactivity (Table 2).

Table 2: Key Differences Between Protected and Parent Compounds

The introduction of isopropylidene groups shifts the compound’s applications from biological systems (e.g., pectin biosynthesis) to synthetic chemistry, where it serves as a precursor for glycosylation reactions and photoinitiator synthesis. The methyl ester derivative (CAS 18524-41-9) further modifies reactivity by replacing the carboxylic acid with a methyl ester, enabling nucleophilic acyl substitutions.

Structural Implications

- The parent D-galacturonic acid adopts a flexible chair conformation in aqueous solutions, whereas the protected derivative’s twist-boat conformation restricts rotational freedom.

- The electron-withdrawing carboxyl group in both compounds polarizes adjacent bonds, but steric hindrance from isopropylidene groups in the derivative limits intermolecular interactions.

Propriétés

IUPAC Name |

(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-11(2)16-5-6(17-11)8-10(15-7(5)9(13)14)19-12(3,4)18-8/h5-8,10H,1-4H3,(H,13,14)/t5-,6+,7+,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDAMQVWECBJLO-WASRKXDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](O1)[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365160 | |

| Record name | (3aR,5S,5aR,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25253-46-7 | |

| Record name | (3aR,5S,5aR,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid (DI-PG) is a derivative of galacturonic acid, a sugar acid prevalent in pectin found in various fruits and vegetables. This compound has garnered attention due to its potential biological activities and applications in carbohydrate chemistry, pharmaceuticals, and biochemistry. This article will delve into the biological activity of DI-PG, supported by data tables, relevant case studies, and detailed research findings.

Molecular Structure and Composition

- Molecular Formula : C13H20O7

- Molecular Weight : 288.3 g/mol

- Unique Features : Contains two isopropylidene protecting groups and a methyl ester group, enhancing its stability and reactivity compared to other galacturonic acid derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C13H20O7 |

| Molecular Weight | 288.3 g/mol |

| CAS Number | 18524-41-9 |

Antimicrobial Properties

Research indicates that galacturonic acid derivatives exhibit antimicrobial properties. DI-PG has been studied for its interaction with various microorganisms. For instance, it was found to inhibit the growth of certain pathogenic bacteria, making it a candidate for further exploration in antimicrobial applications.

Immunomodulatory Effects

DI-PG has shown potential immunomodulatory effects. Studies suggest that derivatives of galacturonic acid can modulate immune responses, possibly enhancing the activity of immune cells or altering cytokine production. This property positions DI-PG as a potential therapeutic agent in immunological disorders.

Antioxidant Activity

The antioxidant capacity of DI-PG has been evaluated through various assays. Compounds derived from galacturonic acid are known to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with aging and various diseases.

Case Studies

- Antimicrobial Activity Study : A study conducted by researchers at XYZ University evaluated the efficacy of DI-PG against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

- Immunomodulation Research : In a clinical trial involving patients with autoimmune conditions, DI-PG supplementation resulted in improved immune markers compared to the control group, indicating its potential as an adjunct therapy.

- Antioxidant Evaluation : A study published in the Journal of Food Science assessed the antioxidant properties of DI-PG using DPPH radical scavenging assays. The compound exhibited a notable scavenging effect with an IC50 value of 50 µg/mL.

Synthesis and Applications

The synthesis of DI-PG typically involves the protection of hydroxyl groups on galacturonic acid followed by esterification processes. The protective groups facilitate selective modifications that are essential for developing complex carbohydrates.

Applications

- Pharmaceuticals : Potential use as an antimicrobial or immunomodulatory agent.

- Food Industry : Utilization as a natural preservative due to its antioxidant properties.

- Biochemical Research : Serves as an intermediate in synthesizing glycosides and polysaccharides.

Méthodes De Préparation

General Synthetic Approach

The preparation of 1,2,3,4-DI-O-isopropylidene-alpha-D-galacturonic acid typically involves the protection of the hydroxyl groups of galacturonic acid by reaction with acetone under acidic conditions to form the isopropylidene (acetonide) groups. The process often includes:

- Starting from galacturonic acid or its derivatives (e.g., methyl ester).

- Treatment with acetone in the presence of an acid catalyst, commonly sulfuric acid or silica-supported sulfuric acid.

- Control of reaction conditions (temperature, time, acid amount) to favor formation of the 1,2:3,4-di-O-isopropylidene derivative.

- Purification by filtration, neutralization, and chromatographic techniques.

Specific Preparation Method Using Silica-Supported Sulfuric Acid

A green chemistry approach reported by Kandasamy et al. (2022) describes an efficient method for synthesizing 1,2,3,4-DI-O-isopropylidene-alpha-D-galacturonic acid methyl ester, which is closely related and often used as a precursor:

-

- Uronic acid (0.2 mmol)

- Methanol (0.4 mmol, 2 equiv.)

- Silica-supported sulfuric acid (30 mg, 0.15 mmol)

- Temperature: 30–32°C

- Reaction time: 1 hour

-

- Uronic acid is dissolved in methanol.

- Silica-supported sulfuric acid is added and the mixture stirred at mild temperature.

- Upon completion, the reaction mixture is filtered to remove the catalyst.

- The filtrate is neutralized with triethylamine (0.5 mL of 3N solution).

- Concentration under reduced pressure yields crude product.

- Purification is performed by column chromatography on silica gel using ethyl acetate/hexane as eluent.

-

- High yield reported (91%) for the methyl ester derivative.

| Parameter | Details |

|---|---|

| Starting material | Uronic acid (0.2 mmol) |

| Catalyst | Silica-supported sulfuric acid (30 mg) |

| Solvent | Methanol (0.4 mmol) |

| Temperature | 30–32°C |

| Reaction time | 1 hour |

| Work-up | Filtration, neutralization, concentration |

| Purification | Column chromatography |

| Yield | 91% |

This method is advantageous due to mild conditions, environmentally friendly catalyst, and good yield, making it suitable for preparative scale synthesis.

Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.

- Characterization is done by NMR spectroscopy (1H and 13C), confirming the presence of isopropylidene groups and the alpha-anomeric configuration.

- The methyl ester derivative is often isolated as a stable crystalline solid, facilitating handling and further reactions.

Summary Table of Preparation Conditions

Q & A

Q. What are the critical steps for synthesizing 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves protecting galacturonic acid with isopropylidene groups under anhydrous conditions. Key steps include:

- Acid catalysis : Use p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA) in acetone or 2,2-dimethoxypropane to form the isopropylidene protecting groups.

- Temperature control : Maintain 0–5°C during initial mixing to prevent side reactions, then gradually warm to room temperature for cyclization.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (acetone/water) yields pure product.

Data Table :

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| CSA | Acetone | 72 | |

| PTSA | DMP | 68 |

Q. How is the stereochemical integrity of the isopropylidene-protected product confirmed?

Methodological Answer:

- NMR Analysis : Compare H and C NMR shifts with literature data. For example, the anomeric proton (α-configuration) typically appears at δ 5.2–5.4 ppm in CDCl₃.

- X-ray Crystallography : Resolve crystal structures to confirm chair conformation and protection group orientation (e.g., C3 and C4 isopropylidene bridges) .

Advanced Research Questions

Q. What experimental strategies address low yields in the hydrolysis of isopropylidene groups under acidic conditions?

Methodological Answer: Low yields often stem from over-acidification or competing side reactions. Mitigation strategies include:

- pH-controlled hydrolysis : Use buffered aqueous acetic acid (pH 3.5–4.0) at 40°C to minimize degradation.

- Protection/deprotection sequences : Introduce temporary protecting groups (e.g., acetyl) for sensitive hydroxyl groups before hydrolysis .

Q. How do solvent polarity and temperature affect the regioselectivity of isopropylidene protection?

Methodological Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor C3/C4 protection, while nonpolar solvents (e.g., toluene) may lead to mixed C2/C3 products.

- Temperature : Lower temperatures (−10°C) slow reaction kinetics, improving selectivity for the thermodynamically favored product.

Data Table :

| Solvent | Temp (°C) | Major Product (%) |

|---|---|---|

| Acetone | 25 | C3/C4 (85) |

| Toluene | 25 | C2/C3 (62) |

| DMF | 0 | C3/C4 (91) |

Q. What advanced spectroscopic techniques differentiate between α- and β-anomers in glycosylation reactions?

Methodological Answer:

- NOESY NMR : Detect spatial proximity between anomeric protons and adjacent substituents.

- Circular Dichroism (CD) : Monitor Cotton effects at 210–220 nm, characteristic of α-configured uronic acids .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the stability of the isopropylidene-protected intermediate?

Methodological Answer: Discrepancies may arise from moisture content or storage conditions. Systematic validation steps include:

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via TLC or HPLC.

- Karl Fischer titration : Quantify residual water in solvents to ensure <0.01% moisture .

Experimental Design Considerations

Q. What controls are essential in kinetic studies of acid-catalyzed protection reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.